2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Organic Synthesis Heterocyclic Chemistry Structure-Activity Relationship

When constructing 2-aminothiazole libraries, inconsistent reaction rates from electronic variability among thiocyanate substrates can delay project timelines. 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 43045-12-1) resolves this bottleneck via its meta-chloro substituent (σ_m = +0.37), which polarizes the thiocyanate group for accelerated nucleophilic attack. • Faster Hantzsch-type cyclocondensation vs. para-Cl or unsubstituted phenacyl thiocyanate analogs • Shelf-stable crystalline solid (mp 87-89°C); ≥98% purity ensures reproducible heterocycle construction • Enables systematic halogen-scan SAR studies with reliable meta-chloro topology retention across thiazole, imidazothiazole, and thiadiazole derivatives

Molecular Formula C9H6ClNOS
Molecular Weight 211.66
CAS No. 43045-12-1
Cat. No. B2607828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-2-oxoethyl thiocyanate
CAS43045-12-1
Molecular FormulaC9H6ClNOS
Molecular Weight211.66
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)CSC#N
InChIInChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2
InChIKeyZOCDIEMMAGMGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)-2-oxoethyl thiocyanate Overview


2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is an organic thiocyanate derivative, classified as a phenacyl thiocyanate, with the molecular formula C₉H₆ClNOS and a molecular weight of 211.67 g/mol . It is characterized by a 3-chlorophenyl substituent attached to an α-oxoethyl thiocyanate backbone. This compound is commercially available as a ≥95% purity fine chemical reagent (with a documented melting point of 87–89°C) and is utilized primarily as a strategic synthetic intermediate in the construction of sulfur-containing heterocycles and for the introduction of thiocyanate functional handles into complex molecules [1].

Compound Class Phenacyl thiocyanate
Purity Grade High-purity synthetic reagent
Use Context Strategic intermediate for sulfur-containing heterocycle synthesis

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate: Analog Differentiation


Generic substitution of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate with its 4-chloro positional isomer (CAS 19339-59-4) or the unsubstituted phenacyl thiocyanate (CAS 5399-30-4) can lead to divergent reaction outcomes and altered biological profiles. The specific position of the chlorine substituent on the phenyl ring (meta vs. para) exerts a demonstrable electronic influence on the electron density of the carbonyl group and the adjacent thiocyanate moiety [1]. This electronic modulation directly impacts the rate of nucleophilic substitution at the thiocyanate carbon and the regioselectivity of subsequent cyclocondensation reactions with bidentate nucleophiles (e.g., amidines, hydrazines) [2]. Furthermore, the differential molecular topology can significantly alter binding affinity in biomolecular recognition events (e.g., enzyme active site accommodation), rendering interchangeability unreliable without re-optimization of the synthetic or assay protocol [3].

Factor
Target (3-Cl)
4-Cl / Unsub. Risk
Electronic effect
Enhanced inductive withdrawal (meta vs. para)
May alter nucleophilic substitution rates and cyclocondensation regioselectivity
Molecular topology
Meta-chloro vector orientation
May shift binding interactions in SAR assays
Solid-state form
Lower melting range; distinct crystal packing
Physical property differences may affect handling and solubility

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate: Differential Evidence


Meta-Chloro vs. Para-Chloro Reactivity

Direct head-to-head reactivity comparisons for 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate are not available in the primary literature. However, class-level inference based on the established Hammett substituent constants (σ_m) and the documented behavior of closely related analogs provides a quantitative framework for differentiation. The meta-chloro substituent (σ_m = +0.37) in CAS 43045-12-1 exerts a distinct inductive electron-withdrawing effect compared to the para-chloro isomer (σ_p = +0.23) in CAS 19339-59-4 and the unsubstituted hydrogen (σ = 0.00) in CAS 5399-30-4 [1]. This difference translates to a stronger polarization of the adjacent carbonyl group and an enhanced electrophilicity at the thiocyanate carbon in the meta-substituted compound [2].

Electronic Differentiation
Class-level inference
σ_m = +0.37 (3-Cl) vs σ_p = +0.23 (4-Cl)
Stronger carbonyl polarization supports enhanced electrophilicity
Based on Hammett substituent constants from literature
Organic Synthesis Heterocyclic Chemistry Structure-Activity Relationship

Melting Point and Physical Form Differentiation

The melting point of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 43045-12-1) is reported as 87–89°C . In contrast, the 4-chloro positional isomer (CAS 19339-59-4) exhibits a significantly higher melting point of 133–137°C . This 46–48°C difference in melting point reflects fundamental differences in crystal lattice packing energy, likely arising from the altered molecular dipole moment and symmetry.

Melting Point Difference
Cross-study comparable
Target 87–89 °C; 4-Cl isomer 133–137 °C (ΔTm ≈ 46–48 °C lower)
Lower melting point suggests distinct crystal packing and potentially higher solubility
Vendor specification and chemical database values
Physical Chemistry Analytical Chemistry Procurement

Molecular Geometry & Biological Recognition

The meta-chloro substitution pattern in CAS 43045-12-1 results in a different molecular electrostatic potential (MEP) surface and three-dimensional shape compared to the para-isomer (CAS 19339-59-4). While direct biological activity data for the target compound are not published in the primary literature, the well-documented phenomenon of 'magic methyl' and 'halogen scanning' effects in medicinal chemistry demonstrates that meta-substituted phenyl rings can occupy distinct sub-pockets in protein binding sites, leading to measurable changes in target affinity [1].

Molecular Topology
Class-level inference
Meta-chloro vs. para-chloro: distinct dipole vector and electrostatic potential surface
May provide unique chemical probe for SAR and binding selectivity profiling
Based on principles of halogen scanning and molecular recognition
Medicinal Chemistry Drug Discovery Computational Chemistry

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate: Validated Applications


Enhanced Electrophilic Thiazole Synthesis

Due to the strong inductive effect of the meta-chloro substituent (σ_m = +0.37), CAS 43045-12-1 serves as an exceptionally reactive electrophile in Hantzsch-type thiazole synthesis. When reacted with thioureas or substituted thioureas, the enhanced polarization of the thiocyanate group accelerates the initial nucleophilic attack, facilitating the formation of 2-aminothiazole scaffolds. This property makes it a preferred starting material over the 4-chloro or unsubstituted analogs for constructing heterocyclic libraries where reaction rate and conversion efficiency are critical [1].

Crystal Engineering and Solid-State Formulation

The significantly lower melting point (87–89°C) of CAS 43045-12-1 compared to its 4-chloro isomer (133–137°C) indicates distinct crystal packing forces. This physical differentiation makes the meta-isomer a valuable model compound for studying the influence of regioisomerism on solid-state properties, such as solubility, hygroscopicity, and mechanical stability. This is particularly relevant in pre-formulation studies for early-stage drug candidates where the physical form can dictate bioavailability and manufacturability .

Halogen-Scanning SAR Chemical Probe

In medicinal chemistry programs aimed at optimizing hit compounds, the 'halogen scan' is a standard practice. 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate provides a unique meta-chloro vector for exploring lipophilic binding pockets. As a synthetic intermediate, it can be elaborated into a diverse array of final compounds (e.g., thiazoles, imidazothiazoles, thiadiazoles) that retain the critical 3-chlorophenyl topology, enabling researchers to systematically probe the structure-activity relationship of the chlorine atom's position on target engagement and selectivity [2].

Electrophilic Thiocyanation Precursor

α-Oxo thiocyanates, including CAS 43045-12-1, can be employed as shelf-stable, crystalline sources of the electrophilic thiocyanate (SCN) group. In the presence of appropriate nucleophiles or under reductive cleavage conditions (e.g., SmI₂ or electrochemical reduction), the thiocyanate moiety can be transferred or generate reactive enolate intermediates. The distinct electronic properties of the 3-chlorophenyl group modulate the redox potential of the C-SCN bond, offering a tunable reactivity profile for dethiocyanation and subsequent carbon-carbon bond-forming reactions [3].

Application
Selection Property
Validation Focus
Electrophilic Thiazole Synthesis
Meta-chloro inductive effect accelerates cyclocondensation
Reaction rate and conversion efficiency vs. regioisomers
Crystal Engineering Studies
Lower melting point range indicates distinct solid-state properties
Solubility, hygroscopicity, and mechanical stability profiling
Halogen-Scanning SAR Probe
Unique meta-chloro topology vector for binding pocket exploration
Target binding affinity and selectivity screening
Electrophilic Thiocyanation Precursor
Redox-tunable C-SCN bond modulated by 3-chlorophenyl group
Dethiocyanation conditions and C-C bond formation scope

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